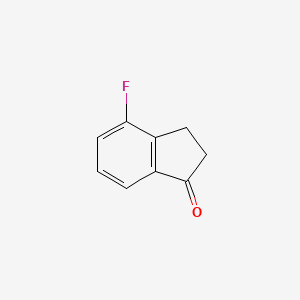

4-Fluoro-1-indanone

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-fluoro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMSJDBZHCPYHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00479212 | |

| Record name | 4-Fluoro-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00479212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

699-99-0 | |

| Record name | 4-Fluoro-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00479212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-1-indanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Fluoro-1-indanone: A Comprehensive Technical Guide for Researchers

CAS Number: 699-99-0

This technical guide provides an in-depth overview of 4-Fluoro-1-indanone, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Aimed at researchers, scientists, and drug development professionals, this document details its chemical and physical properties, experimental protocols for its synthesis, and its role in medicinal chemistry, including its relevance to known biological signaling pathways.

Core Properties of this compound

This compound is a solid, halogenated heterocyclic organic compound.[2][3] Its structure, featuring a fluorine atom on the indanone framework, imparts unique electronic properties that make it a valuable building block in organic synthesis.[4]

Physicochemical and Spectroscopic Data

The key quantitative data for this compound are summarized in the tables below for easy reference and comparison.

| Identifier | Value |

| CAS Number | 699-99-0[2][3][5][6] |

| Molecular Formula | C₉H₇FO[2][6] |

| Molecular Weight | 150.15 g/mol [2][6] |

| IUPAC Name | 4-fluoro-2,3-dihydro-1H-inden-1-one[7] |

| Synonyms | 4-Fluoro-2,3-dihydro-1-indenone[3] |

| InChI Key | HOMSJDBZHCPYHY-UHFFFAOYSA-N[3] |

| SMILES | C1CC(=O)C2=C1C(=CC=C2)F |

| Physical Property | Value |

| Appearance | White to tan solid |

| Melting Point | 72-76 °C[3] |

| Boiling Point | 247 °C at 760 mmHg |

| Density | 1.259 g/cm³ |

| Solubility | Soluble in alcohol and chloroform.[8] |

| Storage Temperature | Room Temperature[5] |

| Spectroscopic Data | Interpretation |

| ¹H NMR | Signals corresponding to the aromatic and aliphatic protons. The fluorine atom will cause splitting of adjacent proton signals.[9][10] |

| ¹³C NMR | Resonances for nine carbon atoms, including a downfield signal for the carbonyl carbon and a characteristic large coupling constant for the carbon bonded to fluorine.[9][10] |

| Infrared (IR) Spectroscopy | A strong absorption band around 1710-1730 cm⁻¹ (C=O stretch), along with bands for aromatic C-H (3050-3100 cm⁻¹), aliphatic C-H (2850-2950 cm⁻¹), and C-F (~1250 cm⁻¹) stretches.[9][10] |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 150. A significant fragment at m/z 122 is expected, corresponding to the loss of a neutral carbon monoxide (CO) molecule.[9][11] |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound is commonly achieved through an intramolecular Friedel-Crafts acylation of 3-(2-fluorophenyl)propanoic acid. This reaction is a classic example of electrophilic aromatic substitution, where the aromatic ring acts as a nucleophile to attack the acylium ion generated from the carboxylic acid, leading to cyclization.[8][12][13][14][15]

Detailed Methodology

The following protocol is adapted from established procedures for the synthesis of related fluoro-indanone derivatives.[16]

Step 1: Preparation of 3-(2-fluorophenyl)propanoic acid

This precursor can be synthesized from 2-fluorocinnamic acid via catalytic hydrogenation.

-

Reaction Setup: In a suitable hydrogenation vessel, suspend 2-fluorocinnamic acid (1 equivalent) and a catalytic amount of Platinum(IV) oxide (PtO₂, approx. 2 mol%) in ethanol.

-

Hydrogenation: Vigorously stir the suspension under a hydrogen atmosphere (1 bar) until hydrogen uptake ceases.

-

Workup: Filter the reaction mixture to remove the catalyst, washing the residue with ethanol. Remove the solvent from the filtrate under reduced pressure. The resulting crude product is a mixture of the propanoic acid and its ethyl ester.

-

Hydrolysis: Dissolve the crude mixture in ethanol and add an aqueous solution of sodium hydroxide (2.5 equivalents). Stir the solution for 16 hours at room temperature.

-

Isolation: Reduce the volume of the mixture under vacuum. Dilute the resulting solution with water and acidify with 2N hydrochloric acid. Collect the resulting precipitate by filtration and wash with water to obtain 3-(2-fluorophenyl)propanoic acid.

Step 2: Intramolecular Friedel-Crafts Acylation

-

Reaction Setup: In a round-bottom flask, dissolve 3-(2-fluorophenyl)propanoic acid (1 equivalent) in dichloromethane. Add a catalytic amount of dimethylformamide (DMF).

-

Acyl Chloride Formation: Carefully add oxalyl chloride or thionyl chloride (approximately 3.4 equivalents) to the solution. Stir the resulting solution for 6 hours at room temperature. Remove the volatile components under vacuum.

-

Cyclization: At 0 °C, add the solution of the crude acyl chloride in dichloromethane dropwise to a suspension of aluminum chloride (AlCl₃, 1.3 equivalents) in dichloromethane.

-

Reaction Completion: After the addition is complete, remove the ice bath and reflux the mixture for 3 hours.

-

Workup: Pour the reaction mixture into ice water and extract the aqueous phase with dichloromethane.

-

Purification: Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under vacuum. The crude product can be purified by column chromatography on silica gel to yield this compound.

Biological Significance and Signaling Pathways

While this compound is primarily a synthetic intermediate, its derivatives have garnered significant attention in medicinal chemistry for their diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[12][17] The indanone scaffold is a key structural motif in several therapeutic agents.[10]

Anticancer Activity of Fluorinated Indanone Derivatives

Fluorinated benzylidene indanone derivatives have demonstrated notable anticancer properties.[3] Their mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. Furthermore, these compounds have been shown to downregulate key proteins involved in angiogenesis, such as Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF).[3]

Role in Neurodegenerative Disease Research

Indanone derivatives are also prominent in the development of treatments for neurodegenerative conditions like Alzheimer's disease.[2][4][7][17][18][19] Many of these compounds function as acetylcholinesterase (AChE) inhibitors, which helps to increase the levels of the neurotransmitter acetylcholine in the brain.[2][7][19] Additionally, some derivatives have been shown to inhibit the aggregation of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's pathology, and exhibit antioxidant properties.[2][19]

Safety and Handling

This compound is classified as an acute toxicant if swallowed (Acute Tox. 4 Oral).[3][6] It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask (type N95 or equivalent).[3][6] Store in a dry, cool place away from oxidizing agents.

This technical guide provides a foundational understanding of this compound for its application in research and development. Its versatile chemical nature and the significant biological activities of its derivatives underscore its importance as a building block in modern medicinal chemistry.

References

- 1. Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features | MDPI [mdpi.com]

- 2. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. benchchem.com [benchchem.com]

- 6. 4-氟-1-茚酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. PubChemLite - this compound (C9H7FO) [pubchemlite.lcsb.uni.lu]

- 12. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Friedel-Crafts Acylation [organic-chemistry.org]

- 14. Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones - American Chemical Society [acs.digitellinc.com]

- 15. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 16. Page loading... [guidechem.com]

- 17. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 18. benchchem.com [benchchem.com]

- 19. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]

A Technical Overview of 4-Fluoro-1-indanone: Molecular Weight and Formula

For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental physicochemical properties of chemical compounds is paramount. This document provides a concise technical summary of the molecular weight and chemical formula for 4-Fluoro-1-indanone, a key intermediate in various synthetic processes.

Core Chemical Data

The foundational quantitative data for this compound is presented below. This information is critical for stoichiometric calculations, analytical characterization, and formulation development.

| Property | Value |

| Molecular Formula | C₉H₇FO[1][2][3] |

| Molecular Weight | 150.15 g/mol [1][4] |

Logical Relationship of Chemical Properties

The molecular formula of a compound directly determines its molecular weight. The formula enumerates the constituent atoms, and the molecular weight is the sum of the atomic weights of all atoms in the molecule.

References

An In-depth Technical Guide to the Spectral Data of 4-Fluoro-1-indanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Fluoro-1-indanone (CAS No: 699-99-0), a key intermediate in organic synthesis.[1] Due to the limited availability of fully assigned, experimentally determined high-resolution spectra in public databases, this guide presents a combination of expected and predicted data based on the analysis of closely related analogs, such as 5-Fluoro-1-indanone, and fundamental principles of spectroscopy.

Molecular Structure:

-

Chemical Formula: C₉H₇FO

-

Molecular Weight: 150.15 g/mol

-

Structure:

Image Source: PubChem CID 523789

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The following tables outline the predicted ¹H and ¹³C NMR spectral data for this compound, dissolved in a standard deuterated solvent like Chloroform-d (CDCl₃).

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The chemical shifts and splitting patterns will be influenced by the electron-withdrawing effects of the fluorine atom and the carbonyl group, as well as proton-fluorine coupling.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-7 | 7.65 - 7.75 | d (doublet) | JH7-H6 ≈ 7.6 |

| H-6 | 7.45 - 7.55 | t (triplet) | JH6-H7 ≈ 7.6, JH6-H5 ≈ 7.6 |

| H-5 | 7.15 - 7.25 | t (triplet) | JH5-H6 ≈ 7.6, JH5-F ≈ 9.0 |

| H-2 (α to C=O) | 3.10 - 3.20 | t (triplet) | JH2-H3 ≈ 6.0 |

| H-3 (β to C=O) | 2.70 - 2.80 | t (triplet) | JH3-H2 ≈ 6.0 |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show nine distinct carbon signals. The carbon atom bonded to the fluorine will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JC-F).

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Features |

| C-1 (C=O) | ~205 | Carbonyl carbon, typically weak intensity. |

| C-4 (C-F) | ~160 | Doublet, ¹JC-F ≈ 250 Hz. |

| C-7a | ~155 | Quaternary carbon. |

| C-3a | ~135 | Quaternary carbon. |

| C-6 | ~128 | |

| C-5 | ~125 | Doublet, ²JC-F ≈ 20 Hz. |

| C-7 | ~118 | |

| C-2 | ~36 | Methylene carbon α to carbonyl. |

| C-3 | ~26 | Methylene carbon β to carbonyl. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone. Other significant bands include aromatic and aliphatic C-H stretches, and a strong C-F stretch. The data below is based on spectra of closely related indanones.[2][3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3050 | Medium | Aromatic C-H Stretch |

| ~2950 - 2850 | Medium | Aliphatic C-H Stretch |

| ~1725 - 1705 | Strong | C=O Stretch (Ketone) |

| ~1600, ~1480 | Medium | Aromatic C=C Stretch |

| ~1260 | Strong | C-F Stretch |

| ~900 - 800 | Strong | Aromatic C-H Bend (Out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry of this compound, typically performed using Electron Ionization (EI), would show a prominent molecular ion peak. The most characteristic fragmentation pathway for indanones is the loss of a neutral carbon monoxide (CO) molecule.[2]

| m/z (mass-to-charge ratio) | Relative Intensity | Interpretation |

| 150 | High | [M]⁺ (Molecular Ion) |

| 122 | High | [M-CO]⁺ |

| 95 | Medium | Further fragmentation |

Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh 5-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR).

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Ensure the solution is homogeneous and free of any particulate matter.

-

-

Instrument Setup:

-

Insert the NMR tube into a spinner turbine and place it in the sample gauge to ensure correct positioning.

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical NMR signals.

-

-

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum using a standard single-pulse sequence. A sufficient number of scans (typically 8-16) should be acquired to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon spectrum using a pulse sequence with proton decoupling to simplify the spectrum and enhance sensitivity. A significantly larger number of scans is required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis using the TMS signal at 0 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Infrared (IR) Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation:

-

Place a small, representative amount of solid this compound powder directly onto the ATR crystal. No extensive sample preparation is required for this technique.

-

-

Instrument Setup:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Perform a background scan of the empty ATR setup. This background spectrum will be automatically subtracted from the sample spectrum.

-

-

Data Acquisition:

-

Lower the ATR anvil to press the solid sample firmly against the crystal, ensuring good contact.

-

Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹). Co-adding 16-32 scans is common to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands.

-

Mass Spectrometry (MS) Protocol (Electron Ionization - EI)

-

Sample Preparation:

-

For analysis via a direct insertion probe, a small amount of the solid sample is placed in a capillary tube.

-

For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.[2]

-

-

Instrument Setup:

-

The mass spectrometer is operated under a high vacuum.

-

The ion source is heated to ensure vaporization of the sample. For GC-MS, the GC oven temperature program is set to ensure separation and elution of the compound.

-

-

Data Acquisition:

-

The vaporized sample molecules enter the ion source where they are bombarded by a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecules.[4]

-

The resulting positive ions are accelerated and then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion.

-

-

Data Processing:

-

The software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak (M⁺) and the major fragment ions.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-Depth Technical Guide to the ¹H NMR Spectral Analysis of 4-Fluoro-1-indanone

For Researchers, Scientists, and Drug Development Professionals

Predicted ¹H NMR Spectral Data of 4-Fluoro-1-indanone

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The presence of the fluorine atom and the carbonyl group significantly influences the chemical environment of the neighboring protons, leading to characteristic shifts and coupling patterns. The predicted data is summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| H-7 | 7.60 - 7.75 | d | JH7-H6 = 7.5 - 8.0 | 1H |

| H-5 | 7.45 - 7.60 | t | JH5-H6 = 8.0 - 8.5, 4JH5-F = 5.0 - 6.0 | 1H |

| H-6 | 7.15 - 7.30 | ddd | JH6-H5 = 8.0 - 8.5, JH6-H7 = 7.5 - 8.0, 3JH6-F = 9.0 - 10.0 | 1H |

| H-2 (α to C=O) | 3.05 - 3.20 | t | JH2-H3 = 6.0 - 6.5 | 2H |

| H-3 (β to C=O) | 2.70 - 2.85 | t | JH3-H2 = 6.0 - 6.5 | 2H |

Disclaimer: The chemical shifts and coupling constants presented are predictions based on analogous structures and established NMR principles. Actual experimental values may vary.

Experimental Protocol for ¹H NMR Spectroscopy

The following section details a standard methodology for the acquisition of a high-resolution ¹H NMR spectrum of a solid organic compound such as this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of high-purity, solid this compound.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, standard 5 mm NMR tube.

-

Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube to ensure a homogeneous solution.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

Instrument Parameters and Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Shimming: The magnetic field homogeneity is optimized by shimming the spectrometer to obtain sharp, symmetrical peaks.

-

Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Number of Scans: 16 to 64 scans are usually sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is commonly used.

-

Acquisition Time (aq): An acquisition time of 3-4 seconds is typical.

-

Spectral Width (sw): A spectral width of 12-16 ppm is generally adequate to cover the expected chemical shift range for organic molecules.

-

-

Data Processing:

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via a Fourier transform.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A baseline correction is applied to obtain a flat baseline.

-

Referencing: The chemical shift scale is referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

-

Integration: The relative areas under the peaks are integrated to determine the proton ratios.

-

Visualization of Molecular Interactions and Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the key molecular interactions and the logical workflow involved in the ¹H NMR analysis of this compound.

Caption: Predicted spin-spin coupling network in this compound.

Caption: A typical workflow for ¹H NMR spectral analysis.

Interpretation of the Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound provides valuable insights into its molecular structure.

-

Aromatic Region (7.15 - 7.75 ppm): Three distinct signals are expected for the three aromatic protons.

-

H-7: This proton is ortho to the carbonyl group, which is electron-withdrawing, causing it to be the most deshielded aromatic proton, appearing as a doublet due to coupling with H-6.

-

H-5: This proton is meta to the carbonyl group and ortho to the fluorine atom. It is expected to appear as a triplet due to coupling with H-6 and a longer-range coupling to the fluorine atom (4JHF).

-

H-6: This proton is coupled to both H-5 and H-7, as well as to the fluorine atom (3JHF), resulting in a complex doublet of doublets of doublets.

-

-

Aliphatic Region (2.70 - 3.20 ppm): Two signals are expected for the two methylene groups.

-

H-2: These protons are alpha to the electron-withdrawing carbonyl group, leading to a downfield shift compared to the H-3 protons. They will appear as a triplet due to coupling with the adjacent H-3 protons.

-

H-3: These protons are beta to the carbonyl group and will appear as a triplet due to coupling with the H-2 protons.

-

The integration of the signals is expected to be in a 1:1:1:2:2 ratio, corresponding to H-7, H-5, H-6, H-2, and H-3, respectively, which is consistent with the number of protons in each unique chemical environment. The analysis of the coupling constants will further confirm the connectivity of the protons within the molecule.

This comprehensive guide, while based on predictions, provides a robust framework for the ¹H NMR analysis of this compound, which can be invaluable for researchers and professionals in the fields of chemistry and drug development. Experimental verification of this data is encouraged for definitive structural confirmation.

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 4-Fluoro-1-indanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-Fluoro-1-indanone. Due to the limited availability of public experimental spectra for this specific compound, this document presents high-quality predicted data, which serves as a reliable reference for spectral assignment and structural verification. The guide also outlines a comprehensive, representative experimental protocol for acquiring such data.

Predicted ¹³C NMR Chemical Shifts

The ¹³C NMR chemical shifts for this compound have been predicted using advanced computational algorithms. These predictions are based on large databases of experimental spectra and provide a robust estimation of the chemical environment of each carbon atom in the molecule. The predicted data is invaluable for researchers in confirming the synthesis of this compound and in the analysis of its derivatives.

The predicted chemical shifts are summarized in the table below. The carbon atoms are numbered according to the IUPAC nomenclature, as illustrated in the molecular diagram.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| 1 (C=O) | 194.5 |

| 2 (-CH₂-) | 25.8 |

| 3 (-CH₂-) | 36.1 |

| 3a (C) | 136.8 |

| 4 (C-F) | 162.9 (d, ¹JCF ≈ 250 Hz) |

| 5 (C-H) | 116.2 (d, ²JCF ≈ 23 Hz) |

| 6 (C-H) | 137.5 (d, ³JCF ≈ 9 Hz) |

| 7 (C-H) | 120.1 (d, ⁴JCF ≈ 4 Hz) |

| 7a (C) | 152.3 (d, ²JCF ≈ 10 Hz) |

Note: Predicted data generated using NMRDB.org. The splitting pattern (d = doublet) and approximate coupling constants (J) for the carbons coupled to fluorine are also estimated and are crucial for spectral interpretation. The actual experimental values may vary depending on the solvent and other experimental conditions.

Molecular Structure and Carbon Numbering

To correlate the predicted chemical shifts with the molecular structure, the following diagram illustrates the numbering of the carbon atoms in this compound.

Caption: Molecular structure of this compound with IUPAC numbering for ¹³C NMR assignment.

Experimental Protocols

While specific experimental data for this compound is not widely published, a standard protocol for acquiring high-quality ¹³C NMR spectra for similar small organic molecules is provided below. This protocol is designed to yield data suitable for structural elucidation and purity assessment.

Sample Preparation

-

Sample Quantity : Weigh approximately 50-100 mg of this compound.[1] For dilute samples, using specialized NMR tubes such as susceptibility plugs can help maximize the signal.[2]

-

Solvent : Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds. Other solvents like acetone-d₆ or DMSO-d₆ can be used depending on the sample's solubility.

-

Internal Standard : Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.0 ppm). If not pre-added by the solvent manufacturer, a small drop can be introduced.

-

Transfer : Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe, typically around 4-5 cm.[2]

-

Filtration : If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette to prevent shimming issues and line broadening.

NMR Data Acquisition

The following parameters are representative for a modern NMR spectrometer (e.g., 400-500 MHz) for ¹³C NMR acquisition.

-

Experiment : A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 or zgdc30 on Bruker instruments) is typically used.

-

Pulse Angle : A 30° pulse angle is recommended to allow for a shorter relaxation delay without significantly sacrificing signal intensity.[3]

-

Acquisition Time (AQ) : An acquisition time of 1.0 to 4.0 seconds is generally sufficient.[3][4]

-

Relaxation Delay (D1) : A relaxation delay of 2.0 seconds is a good starting point.[4]

-

Number of Scans (NS) : The number of scans will depend on the sample concentration. For a reasonably concentrated sample (50-100 mg), 128 to 1024 scans are typically adequate to achieve a good signal-to-noise ratio.[4]

-

Spectral Width : A spectral width of approximately 240 ppm (e.g., -10 to 230 ppm) will cover the expected range of chemical shifts for most organic compounds.

-

Temperature : The experiment is usually run at room temperature (e.g., 298 K).

Data Processing

-

Fourier Transform : Apply an exponential multiplication with a line broadening factor (LB) of 1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.[4]

-

Phasing and Baseline Correction : Manually phase the spectrum to obtain pure absorption lineshapes and apply an automatic baseline correction.

-

Referencing : Calibrate the spectrum by setting the TMS signal to 0.0 ppm or by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Logical Workflow for Spectral Assignment

The process of assigning the ¹³C NMR signals of this compound involves a combination of prediction and, when available, experimental data analysis. The following diagram illustrates this logical workflow.

Caption: A logical workflow demonstrating the steps involved in the assignment of ¹³C NMR signals for this compound.

This comprehensive guide provides researchers with the necessary information to understand and utilize the ¹³C NMR spectral data of this compound in their scientific endeavors. The combination of high-quality predicted data and a detailed experimental protocol offers a solid foundation for the structural analysis of this important fluorinated compound.

References

An In-depth Technical Guide to the FT-IR Spectroscopic Analysis of 4-Fluoro-1-indanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 4-Fluoro-1-indanone. Due to the limited availability of direct experimental spectra for this compound in public literature, this guide utilizes data from its close structural isomer, 5-Fluoro-1-indanone, to predict and interpret the spectral features. This approach provides a robust framework for researchers working with this and related compounds.

Introduction to this compound

This compound is a fluorinated derivative of indanone, a bicyclic compound consisting of a benzene ring fused to a cyclopentanone ring. The presence of the fluorine atom and the carbonyl group makes it a valuable intermediate in the synthesis of various pharmaceutical and bioactive molecules. FT-IR spectroscopy is a critical analytical technique for the structural characterization of such compounds, providing a unique "fingerprint" based on the vibrational frequencies of their functional groups.

Predicted FT-IR Spectral Data

The following table summarizes the expected FT-IR absorption bands for this compound. The assignments are based on the known vibrational frequencies of its functional groups and data reported for the closely related 5-Fluoro-1-indanone.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~3100 - 3050 | Medium | Aromatic C-H Stretch | ν(C-H) |

| ~2950 - 2850 | Medium | Aliphatic C-H Stretch | ν(C-H) |

| ~1730 - 1710 | Strong | C=O Stretch (Ketone) | ν(C=O) |

| ~1605 | Medium | Aromatic C=C Stretch | ν(C=C) |

| ~1485 | Medium | Aromatic C=C Stretch | ν(C=C) |

| ~1250 | Strong | C-F Stretch | ν(C-F) |

| ~900 - 800 | Strong | Aromatic C-H Bend | δ(C-H) Out-of-Plane |

Note: The exact peak positions for this compound may vary slightly from the predicted values based on the substitution pattern and experimental conditions.

Experimental Protocols

Detailed methodologies for obtaining the FT-IR spectrum of this compound are provided below.

1. Sample Preparation (Solid Sample)

As this compound is a solid at room temperature, several sample preparation techniques are suitable.

-

Potassium Bromide (KBr) Pellet Method:

-

Finely grind approximately 1-2 mg of the this compound sample using an agate mortar and pestle.

-

Add 100-200 mg of dry, FT-IR grade potassium bromide (KBr) powder to the mortar.

-

Thoroughly mix the sample and KBr to ensure a homogenous mixture.

-

Transfer the mixture to a pellet die.

-

Apply pressure using a hydraulic press to form a transparent or semi-transparent pellet.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer for analysis.

-

-

Attenuated Total Reflectance (ATR) Method:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal surface.

-

Collect the FT-IR spectrum.

-

2. Data Acquisition

-

Background Spectrum: Before analyzing the sample, a background spectrum should be collected. For the KBr pellet method, this is done with a blank KBr pellet. For the ATR method, the background is collected with the clean, empty ATR crystal. This step is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide, as well as any absorption from the KBr or ATR crystal.

-

Sample Spectrum: Place the prepared sample in the spectrometer's sample compartment.

-

Spectral Range: The spectrum is typically recorded in the mid-infrared range, from 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution and Scans: A spectral resolution of 4 cm⁻¹ is generally sufficient. To improve the signal-to-noise ratio, multiple scans (typically 16 to 32) are co-added.

3. Data Processing and Interpretation

-

The collected sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

-

The absorption peaks in the spectrum are then identified and their wavenumbers are recorded.

-

These peaks are assigned to specific molecular vibrations based on established correlation tables and comparison with spectra of similar compounds.

Visualizations

Caption: Experimental workflow for FT-IR analysis of this compound.

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 4-Fluoro-1-indanone

For Immediate Release

This technical guide provides an in-depth analysis of the anticipated electron ionization (EI) mass spectrometry fragmentation pattern of 4-Fluoro-1-indanone. The information presented herein is vital for researchers, scientists, and drug development professionals engaged in the structural elucidation and analytical characterization of fluorinated indanone derivatives.

Executive Summary

Predicted Mass Spectrum Data

The electron ionization mass spectrum of this compound is expected to be characterized by a prominent molecular ion peak and a series of fragment ions resulting from characteristic cleavage reactions. The quantitative data for the predicted major ions are summarized in Table 1.

| m/z | Predicted Ion Structure | Interpretation | Predicted Relative Intensity |

| 150 | [C₉H₇FO]⁺ | Molecular Ion [M]⁺ | High |

| 122 | [C₈H₇F]⁺ | Loss of carbon monoxide (CO) from the molecular ion; [M-CO]⁺ | High |

| 95 | [C₆H₄F]⁺ | Loss of ethene (C₂H₂) from the [M-CO]⁺ ion | Medium |

| 75 | [C₆H₄]⁺ | Loss of HF from the [C₆H₄F]⁺ ion | Low |

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

Fragmentation Pathway Analysis

The fragmentation of this compound under electron ionization is primarily dictated by the presence of the keto functional group and the aromatic ring. The initial event is the removal of an electron to form the molecular ion [M]⁺ at m/z 150. The subsequent fragmentation is expected to proceed through the following key pathways:

-

Alpha-Cleavage and Loss of Carbon Monoxide: The most characteristic fragmentation for cyclic ketones is the α-cleavage of the bond adjacent to the carbonyl group, followed by the elimination of a neutral carbon monoxide (CO) molecule. This is a highly favorable process that leads to the formation of a stable benzylic-type cation. For this compound, this results in a prominent peak at m/z 122. This fragmentation is also observed as a major pathway for the isomeric 5-Fluoro-1-indanone.

-

Fragmentation of the Fluorinated Benzene Ring: The resulting [M-CO]⁺ ion at m/z 122 can undergo further fragmentation. A likely pathway involves the loss of a neutral acetylene (C₂H₂) molecule, leading to a fragment at m/z 95. Subsequent loss of hydrogen fluoride (HF) from this fragment could produce an ion at m/z 75.

The logical relationship of this primary fragmentation pathway is visualized in the following diagram:

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following provides a generalized experimental protocol for obtaining the mass spectrum of this compound. Specific instrument parameters should be optimized for the particular system being used.

4.1. Sample Preparation

A dilute solution of this compound should be prepared in a volatile, high-purity solvent such as dichloromethane or ethyl acetate. The concentration should be optimized to avoid detector saturation, typically in the range of 10-100 µg/mL.

4.2. Gas Chromatography (GC) Conditions

-

Injector: Split/splitless injector, operated in splitless mode for high sensitivity.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 1 minute.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

4.3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-400.

-

Scan Speed: 2 scans/second.

The experimental workflow for the analysis is depicted in the diagram below:

Conclusion

The predicted mass spectrometry fragmentation pattern of this compound is dominated by the loss of carbon monoxide from the molecular ion, a characteristic feature of indanones. This in-depth guide provides a robust framework for the identification and structural analysis of this compound and its derivatives. The provided experimental protocol serves as a starting point for method development, enabling researchers to confidently acquire high-quality mass spectral data.

Quantum Chemical Calculations for 4-Fluoro-1-indanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, spectroscopic, and electronic properties of 4-Fluoro-1-indanone. While specific experimental and computational studies on this compound are not extensively published, this document outlines the established theoretical framework and computational workflows, drawing parallels from studies on the closely related isomer, 5-Fluoro-1-indanone, and other similar compounds. The methodologies and expected data presented herein serve as a robust template for researchers undertaking a computational investigation of this molecule.

Introduction to this compound

This compound is a fluorinated aromatic ketone with the chemical formula C₉H₇FO.[1] Its structure, featuring an indanone core with a fluorine substituent on the benzene ring, makes it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals, agrochemicals, and dyestuffs.[1] The presence of the fluorine atom can significantly influence the molecule's physicochemical properties, including its metabolic stability and binding affinity to biological targets.[2] Quantum chemical calculations offer a powerful, non-experimental approach to understanding these properties at the molecular level.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₇FO | [1] |

| Molecular Weight | 150.15 g/mol | |

| CAS Number | 699-99-0 | [3] |

| Appearance | Solid | |

| Melting Point | 72-76 °C | |

| IUPAC Name | 4-fluoro-2,3-dihydro-1H-inden-1-one | [4][5] |

| SMILES String | Fc1cccc2C(=O)CCc12 | |

| InChI Key | HOMSJDBZHCPYHY-UHFFFAOYSA-N | [1] |

Computational Methodology: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules.[6] It provides a good balance between accuracy and computational cost, making it suitable for studying molecules of pharmaceutical interest. The B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p), is a common choice for reliable predictions of molecular geometries, vibrational frequencies, and electronic properties of organic compounds.[7]

Geometry Optimization

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. This process yields the equilibrium geometry, from which various structural parameters can be extracted.

Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[7] The calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular vibrations.[7] Calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data.[7]

Electronic Properties

DFT calculations can provide valuable insights into the electronic characteristics of a molecule. Key properties include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.[7] The HOMO energy is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of chemical stability.[8]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).[7][9] This is particularly useful for predicting intermolecular interactions.

Expected Computational Results for this compound

Based on studies of similar molecules, a DFT study of this compound would be expected to yield the following data:

Table 2: Predicted Optimized Geometrical Parameters for this compound (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C=O | ~ 1.22 |

| C-F | ~ 1.36 | |

| Aromatic C-C | ~ 1.39 - 1.41 | |

| Aliphatic C-C | ~ 1.52 - 1.54 | |

| **Bond Angles (°) ** | C-C-C (in phenyl ring) | ~ 119 - 121 |

| C-C=O | ~ 125 | |

| Dihedral Angles (°) | (Five-membered ring) | Near planar |

Note: These are expected values based on typical bond lengths and angles for similar structures and data for 5-Fluoro-1-indanone.[7]

Table 3: Predicted Vibrational Frequencies for this compound (B3LYP/6-311++G(d,p))

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Expected IR Intensity |

| C=O Stretch | ~ 1700 - 1720 | Strong |

| Aromatic C=C Stretch | ~ 1580 - 1620 | Medium to Strong |

| C-F Stretch | ~ 1200 - 1250 | Strong |

| Aromatic C-H Stretch | ~ 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | ~ 2850 - 2960 | Medium |

Note: Predicted frequencies are based on characteristic vibrational modes of functional groups and data from similar compounds.[10]

Table 4: Predicted Electronic Properties for this compound (B3LYP/6-311++G(d,p))

| Property | Predicted Value (eV) |

| HOMO Energy | ~ -6.5 to -7.5 |

| LUMO Energy | ~ -1.5 to -2.5 |

| HOMO-LUMO Gap | ~ 4.0 to 5.0 |

Note: These are estimated energy ranges based on typical values for fluorinated aromatic ketones.

Experimental Protocols

While this guide focuses on computational aspects, the validation of theoretical results relies on experimental data. Below are standard protocols for relevant experimental techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound for comparison with calculated vibrational frequencies.

Methodology:

-

Sample Preparation: A small amount of solid this compound is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.[7]

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum, showing absorption bands at specific wavenumbers, is analyzed to identify the characteristic vibrational modes of the molecule.[7]

Synthesis of this compound

While several synthetic routes exist, a common method involves the intramolecular Friedel-Crafts acylation.[11] A general procedure, adapted from the synthesis of the 5-fluoro isomer, is as follows:

Objective: To synthesize this compound from a suitable precursor.

Methodology:

-

Reaction Setup: 3-(3-fluorophenyl)propanoic acid is slowly added to a stirred dehydrating agent, such as polyphosphoric acid or chlorosulfonic acid, at a controlled temperature.[2]

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.[2]

-

Work-up: The reaction mixture is carefully poured onto crushed ice. The resulting precipitate is collected by vacuum filtration and washed with cold water until neutral.[2]

-

Purification: The crude product is purified by column chromatography on silica gel.[2]

-

Characterization: The purified product is characterized by spectroscopic methods (e.g., NMR, IR, MS) and its melting point is determined.[2]

Visualizations

The following diagrams illustrate the computational workflow and a conceptual representation of a signaling pathway where an indanone derivative might be involved.

Caption: Computational workflow for this compound.

Caption: Conceptual inhibition of a signaling pathway.

Conclusion

Quantum chemical calculations, particularly using DFT, provide a powerful and predictive tool for characterizing novel molecules like this compound. This guide has outlined the standard computational methodologies, expected quantitative data, and relevant experimental protocols. The insights gained from such studies, including optimized geometry, vibrational spectra, and electronic properties, are invaluable for understanding the molecule's behavior and for guiding the design of new derivatives with enhanced properties for applications in drug discovery and materials science. The presented workflow and data templates offer a clear roadmap for researchers embarking on the computational analysis of this compound and related compounds.

References

- 1. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound CAS#: 699-99-0 [m.chemicalbook.com]

- 4. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. H59356.03 [thermofisher.com]

- 6. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ias.ac.in [ias.ac.in]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

A Theoretical DFT Deep Dive into 4-Fluoro-1-indanone: A Technical Guide for Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive theoretical analysis of 4-Fluoro-1-indanone, a fluorinated indanone derivative of significant interest in medicinal chemistry and materials science. Leveraging the principles of Density Functional Theory (DFT), this document explores the molecule's structural, vibrational, and electronic properties to offer a foundational understanding for its application in drug design and development. The presence of the fluorine atom can significantly influence the molecule's electrophilic character, making it a valuable intermediate in organic synthesis.[1]

Molecular Structure and Properties

This compound is an organic compound featuring a fused benzene and cyclopentanone ring system with a fluorine substituent at the 4-position.[1] This substitution is key to its utility in the synthesis of pharmaceuticals and agrochemicals.[1] The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₇FO |

| Molecular Weight | 150.15 g/mol |

| CAS Number | 699-99-0 |

| Appearance | Colorless to pale yellow liquid or solid |

| Melting Point | 72-76 °C |

Computational and Experimental Protocols

To elucidate the molecular characteristics of this compound, a combined approach of computational modeling and experimental spectroscopy is typically employed.

Computational Protocol: Density Functional Theory (DFT)

DFT calculations are a powerful tool for predicting the structural and electronic properties of molecules. A standard workflow for the theoretical analysis of this compound is as follows:

References

Crystal structure of 4-Fluoro-1-indanone derivatives

An In-depth Technical Guide on the Crystal Structure of Fluorinated Indanone Derivatives

This technical guide provides a detailed overview of the crystal structure of fluorinated indanone derivatives, with a focus on the synthesis and crystallographic analysis of a representative compound. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Introduction

Indanone derivatives are a class of compounds with significant interest in medicinal and industrial chemistry due to their wide range of biological activities, including anticoagulant properties.[1] The introduction of fluorine into the indanone scaffold can significantly modulate the physicochemical and bioactive properties of these molecules.[1] Understanding the three-dimensional structure of these fluorinated derivatives through single-crystal X-ray crystallography is paramount for structure-based drug design and for elucidating structure-property relationships.[1]

This guide will focus on a specific example of a fluorinated indanone derivative, [Δ1,2’-Biindan]-2-fluoro-1’,3,3’-trione, to illustrate the experimental protocols and structural features.

Synthesis of Fluorinated Indanone Derivatives

The synthesis of fluorinated indanone derivatives can be achieved through various methods, including selective fluorination of precursor molecules. A general approach involves the use of electrophilic fluorinating agents.[1]

General Experimental Protocol for Fluorination

A common method for the synthesis of fluorinated indanones involves the use of Selectfluor® as a fluorinating agent. The general procedure is as follows:

-

A solution of the starting indanone derivative is prepared in an appropriate solvent, such as acetonitrile.

-

Selectfluor® is added to the solution, and the reaction mixture is stirred at room temperature or under reflux.

-

The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting residue is taken up in a solvent like dichloromethane and washed with water.

-

The organic layer is dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is evaporated.

-

The crude product is then purified by a suitable method, such as radial chromatography or recrystallization, to yield the desired fluorinated indanone derivative.[1]

Synthesis of a Representative Compound: [Δ1,2’-Biindan]-2-fluoro-1’,3,3’-trione (1e)

The synthesis of [Δ1,2’-Biindan]-2-fluoro-1’,3,3’-trione is achieved by the fluorination of [Δ1,2’-Biindan]-1’,3,3’-trione. This precursor is obtained as orange crystals. The fluorination reaction yields the target compound as orange crystals in high yield (85%).[1]

Diagram of the Synthetic Workflow:

Caption: Synthetic pathway for [Δ1,2’-Biindan]-2-fluoro-1’,3,3’-trione.

Crystallographic Analysis

The determination of the crystal structure of fluorinated indanone derivatives is performed using single-crystal X-ray diffraction. This technique provides precise information about the molecular geometry, intermolecular interactions, and packing in the solid state.

Experimental Protocol for Crystallographic Analysis

The following is a representative protocol for the crystallographic analysis of a fluorinated indanone derivative:

-

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the compound in a suitable solvent, such as ethanol.

-

Data Collection: A selected single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a controlled temperature, often using Mo Kα radiation.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F2 using software packages such as SHELXTL. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Diagram of the Crystallographic Workflow:

Caption: Workflow for X-ray crystal structure determination.

Quantitative Crystallographic Data

The crystallographic analysis provides a wealth of quantitative data that defines the crystal and molecular structure of the compound. The following table summarizes the crystallographic data for a representative non-fluorinated precursor, [Δ1,2’-Biindan]-1’,3,3’-trione (1d ), as detailed in the reference literature.[2]

| Parameter | Value |

| Crystal Data | |

| Empirical Formula | C18H10O3 |

| Formula Weight | 274.26 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 14.123(3) |

| b (Å) | 15.345(3) |

| c (Å) | 12.134(2) |

| α (°) | 90 |

| β (°) | 109.5(3) |

| γ (°) | 90 |

| V (ų) | 2478.1(8) |

| Z | 8 |

| Data Collection | |

| Radiation | MoKα (λ = 0.71073 Å) |

| Temperature (K) | 293(2) |

| Refinement | |

| R1 [I>2σ(I)] | 0.0581 |

| wR2 (all data) | 0.1697 |

| Goodness-of-fit on F² | 1.034 |

Note: The detailed crystallographic data for the fluorinated derivative was not available in the provided search results. The data for the precursor is presented to illustrate the typical parameters obtained from a crystallographic study.

Conclusion

The synthesis and crystallographic analysis of fluorinated indanone derivatives provide critical insights into their molecular structure and solid-state properties. The methodologies outlined in this guide, from synthesis to detailed crystallographic investigation, are fundamental for the rational design and development of new molecules in this class for various applications, including pharmaceuticals and advanced materials. The structural data obtained from these studies form the basis for understanding the impact of fluorination on molecular conformation and intermolecular interactions, which ultimately govern the macroscopic properties of these compounds.

References

Solubility of 4-Fluoro-1-indanone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-Fluoro-1-indanone, a key intermediate in pharmaceutical synthesis. Due to a lack of extensive published quantitative data on the solubility of this compound in various organic solvents, this document presents a standardized experimental protocol for determining its solubility. Furthermore, it includes illustrative tables with hypothetical data to demonstrate how solubility results are typically presented and analyzed. This guide also outlines the common thermodynamic models used for correlating solubility data, offering a framework for researchers to apply to experimentally determined values. The information herein is intended to support laboratory research, process development, and formulation activities involving this compound.

Introduction

This compound is a fluorinated aromatic ketone that serves as a valuable building block in the synthesis of various pharmaceutical agents and other complex organic molecules. Its chemical structure, featuring a fluorine atom on the indanone scaffold, can significantly influence the physicochemical properties of resulting compounds, including metabolic stability and binding affinity. A thorough understanding of its solubility in different organic solvents is crucial for its effective use in synthesis, purification, and formulation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₉H₇FO |

| Molecular Weight | 150.15 g/mol |

| CAS Number | 699-99-0 |

| Appearance | Solid |

| Melting Point | 72-76 °C |

Illustrative Solubility Data

The following tables present hypothetical, yet realistic, solubility data for this compound in a selection of common organic solvents at various temperatures. This data is for illustrative purposes to demonstrate the expected trends and the standard formats for data presentation.

Table 1: Hypothetical Mole Fraction Solubility (x₁) of this compound in Selected Organic Solvents

| Temperature (K) | Methanol | Ethanol | Propan-2-ol | Ethyl Acetate |

| 293.15 | 0.0452 | 0.0389 | 0.0256 | 0.0512 |

| 298.15 | 0.0531 | 0.0465 | 0.0308 | 0.0605 |

| 303.15 | 0.0624 | 0.0553 | 0.0367 | 0.0713 |

| 308.15 | 0.0731 | 0.0654 | 0.0435 | 0.0838 |

| 313.15 | 0.0855 | 0.0771 | 0.0514 | 0.0982 |

Table 2: Hypothetical Mass Fraction Solubility (w₁) of this compound in Selected Organic Solvents

| Temperature (K) | Methanol | Ethanol | Propan-2-ol | Ethyl Acetate |

| 293.15 | 0.185 | 0.124 | 0.062 | 0.083 |

| 298.15 | 0.212 | 0.146 | 0.074 | 0.098 |

| 303.15 | 0.242 | 0.170 | 0.087 | 0.115 |

| 308.15 | 0.276 | 0.197 | 0.102 | 0.134 |

| 313.15 | 0.314 | 0.228 | 0.118 | 0.156 |

Table 3: Hypothetical Solubility of this compound in g/100g of Solvent

| Temperature (K) | Methanol | Ethanol | Propan-2-ol | Ethyl Acetate |

| 293.15 | 22.7 | 14.2 | 6.6 | 9.1 |

| 298.15 | 26.9 | 17.1 | 8.0 | 10.9 |

| 303.15 | 31.9 | 20.5 | 9.5 | 13.0 |

| 308.15 | 38.1 | 24.5 | 11.4 | 15.5 |

| 313.15 | 45.8 | 29.5 | 13.4 | 18.5 |

Experimental Protocol for Solubility Determination

The following section details a gravimetric method for determining the solubility of this compound in organic solvents. This method is widely applicable and provides accurate results.

Materials and Apparatus

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic water bath with temperature control

-

Analytical balance (readability ± 0.1 mg)

-

Vials with sealed caps

-

Magnetic stirrer and stir bars

-

Syringes with filters (e.g., 0.45 µm PTFE)

-

Pre-weighed glass weighing dishes

-

Drying oven

Experimental Procedure

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent.

-

Equilibration: Place the sealed vials in a thermostatic water bath set to the desired temperature. Stir the mixtures continuously using a magnetic stirrer to facilitate the dissolution process and reach equilibrium. The time required to reach equilibrium should be determined experimentally (typically 24-72 hours).

-

Sample Withdrawal and Filtration: Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated syringe fitted with a filter to prevent any solid particles from being transferred.

-

Gravimetric Analysis: Transfer the filtered saturated solution into a pre-weighed glass weighing dish. Record the total weight of the dish and the solution.

-

Solvent Evaporation: Place the weighing dish in a drying oven at a temperature below the boiling point of the solvent but sufficient to evaporate it completely. Dry the sample to a constant weight.

-

Data Calculation: After cooling to room temperature in a desiccator, weigh the dish containing the dried solute. The difference in weight before and after drying gives the mass of the dissolved this compound. The mass of the solvent can be determined by subtracting the mass of the solute from the total mass of the solution.

Data Analysis

From the experimental masses, the mole fraction (x₁), mass fraction (w₁), and solubility in g/100g of solvent can be calculated using the following equations:

-

Mole Fraction (x₁): x₁ = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)] where m₁ and M₁ are the mass and molar mass of this compound, and m₂ and M₂ are the mass and molar mass of the solvent.

-

Mass Fraction (w₁): w₁ = m₁ / (m₁ + m₂)

-

Solubility ( g/100g solvent): S = (m₁ / m₂) * 100

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.

Caption: Experimental workflow for solubility determination.

Thermodynamic Modeling

While specific thermodynamic models have not been applied to the solubility of this compound in the literature, several established models are commonly used to correlate experimental solubility data for similar organic compounds. These models are essential for interpolating and extrapolating solubility data and for understanding the thermodynamic properties of the dissolution process.

Some of the frequently used models include:

-

The Apelblat Equation: An empirical model that relates the mole fraction solubility to temperature.

-

The λh (Buchowski) Equation: A two-parameter model that is particularly useful for systems where the solute and solvent have different molecular sizes.

-

The van't Hoff Equation: A fundamental thermodynamic model that relates the change in solubility with temperature to the enthalpy of dissolution.

-

The NRTL (Non-Random Two-Liquid) Model: An activity coefficient model that can be used to describe the phase equilibrium of liquid mixtures.

The selection of an appropriate model depends on the specific solute-solvent system and the desired accuracy of the correlation. The fitting of experimental data to these models allows for the calculation of important thermodynamic parameters such as the enthalpy, entropy, and Gibbs free energy of dissolution.

Conclusion

This technical guide has provided a framework for understanding and determining the solubility of this compound in organic solvents. Although specific quantitative data is currently limited in published literature, the detailed experimental protocol and the illustrative data tables offer valuable tools for researchers in the pharmaceutical and chemical industries. The application of the described methodologies will enable the generation of crucial solubility data, facilitating the optimization of synthetic processes, purification techniques, and formulation development involving this important chemical intermediate. Future experimental work is encouraged to populate the presented tables with verified data for a wide range of solvents and conditions.

In-Silico Screening of 4-Fluoro-1-indanone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-silico screening methodologies applied to 4-fluoro-1-indanone derivatives. The indanone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The introduction of a fluorine atom can significantly enhance the pharmacological properties of these molecules. This guide details the computational workflows, data interpretation, and experimental protocols relevant to the virtual screening of this promising class of compounds.

Introduction to In-Silico Screening

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is cost-effective and time-efficient compared to traditional high-throughput screening. For this compound derivatives, in-silico screening can elucidate their therapeutic potential by predicting their binding affinities to various biological targets, as well as their pharmacokinetic and toxicological profiles.

Data Presentation: Quantitative In-Silico Analysis

The following tables summarize representative quantitative data from in-silico studies on fluorinated indanone and related derivatives. This data is compiled for illustrative purposes to demonstrate the outcomes of virtual screening.

Table 1: Molecular Docking Scores of Fluorinated Indanone Derivatives against Acetylcholinesterase (AChE)

| Derivative | Target Protein | Docking Score (kcal/mol) |

| 2-(3,4-dimethoxyphenyl)-5-fluoro-1-indanone | Acetylcholinesterase (AChE) | -11.2 |

| 5-Fluoro-2-(4-hydroxybenzylidene)-1-indanone | Acetylcholinesterase (AChE) | -10.5 |

| Donepezil (Reference Drug) | Acetylcholinesterase (AChE) | -12.5 |

Table 2: Predicted ADMET Properties of Representative this compound Derivatives

| Derivative | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Human Intestinal Absorption (%) |

| This compound | 150.15 | 1.85 | 0 | 1 | > 90% |

| 2-((4-fluorobenzyl)amino)-4-fluoro-1-indanone | 273.29 | 3.54 | 1 | 2 | > 90% |

| 4-fluoro-2-(4-hydroxybenzylidene)-1-indanone | 254.25 | 3.12 | 1 | 2 | > 90% |

Experimental Protocols: In-Silico Methodologies

This section provides detailed protocols for the key computational experiments involved in the in-silico screening of this compound derivatives.

Molecular Docking Protocol

Objective: To predict the binding affinity and orientation of this compound derivatives in the active site of a target protein.

Software: AutoDock Vina, Schrödinger Suite (Glide)

Procedure:

-

Protein Preparation:

-

Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogen atoms and assign appropriate atomic charges (e.g., Kollman charges).

-

Define the binding site (grid box) based on the location of the co-crystallized ligand or using binding site prediction tools.

-

-

Ligand Preparation:

-

Draw the 2D structures of the this compound derivatives using chemical drawing software (e.g., ChemDraw).

-

Convert the 2D structures to 3D structures.

-

Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94).

-

Generate different ionization states at physiological pH (e.g., pH 7.4 ± 0.5).

-

-

Docking Simulation:

-

Run the docking algorithm (e.g., AutoDock Vina) with the prepared protein and ligands.

-

Set the exhaustiveness parameter to control the thoroughness of the conformational search.

-

The program will generate multiple binding poses for each ligand ranked by their docking scores (binding energies).

-

-

Analysis of Results:

-

Analyze the docking scores to rank the compounds; more negative scores indicate stronger predicted binding.

-

Visualize the top-ranked poses to examine the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein's active site residues.

-

ADMET Prediction Protocol

Objective: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the this compound derivatives to assess their drug-likeness.

Software: SwissADME, pkCSM, ADMETlab

Procedure:

-

Input Structures:

-

Provide the 2D or 3D structures of the this compound derivatives in a compatible format (e.g., SMILES, SDF).

-

-

Property Calculation:

-

The software calculates a wide range of physicochemical and pharmacokinetic properties, including:

-

Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.

-

Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) inhibition (e.g., CYP2D6, CYP3A4).

-

Excretion: Total clearance.

-

Toxicity: AMES toxicity, hepatotoxicity.

-

-

Drug-likeness rules such as Lipinski's Rule of Five are also evaluated.

-

-

Data Analysis:

-

Review the predicted ADMET properties for each derivative.

-

Identify compounds with favorable drug-like properties (e.g., good oral bioavailability, low toxicity).

-

Flag compounds with potential liabilities for further investigation or modification.

-

Visualization of Workflows and Pathways

In-Silico Screening Workflow

Caption: A generalized workflow for the in-silico screening of this compound derivatives.

Hypothetical Anticancer Signaling Pathway: Kinase Inhibition

Caption: Inhibition of a protein kinase signaling pathway by a this compound derivative.

Acetylcholinesterase Inhibition Mechanism

Caption: Mechanism of acetylcholinesterase (AChE) inhibition by a this compound derivative.

4-Fluoro-1-indanone and Its Analogs: A Comprehensive Technical Review for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a fluorine atom to this scaffold, as in 4-fluoro-1-indanone, can significantly modulate the physicochemical and pharmacological properties of the resulting derivatives, offering a promising avenue for the development of novel therapeutics. This technical guide provides an in-depth review of the synthesis, biological activities, and mechanisms of action of this compound and its analogs, with a focus on their potential in oncology and for the treatment of neurodegenerative diseases.

Synthesis of this compound and Its Analogs

The primary synthetic route to this compound is through the intramolecular Friedel-Crafts acylation of a suitable precursor, such as 3-(2-fluorophenyl)propanoic acid. This reaction is typically carried out in the presence of a strong acid catalyst like polyphosphoric acid (PPA) or trifluoromethanesulfonic acid.

A general synthetic workflow for the preparation of this compound and its subsequent derivatization is depicted below.

Methodological & Application